5-Hydroxypyrazinecarboxamide

Drug Metabolism Pharmacokinetics Tuberculosis

Bioanalytical labs require authentic 5-OH-PZA reference standards for accurate LC-MS/MS quantification of pyrazinamide metabolism, but generic pyrazine derivatives fail to provide reliable chromatographic separation. 5-Hydroxypyrazinecarboxamide (CAS 13924-96-4) is the validated metabolite standard for this application. - Formed via xanthine oxidase/aldehyde oxidase pathway; distinct retention time (k' ≈ 0.6) vs. pyrazinoic acid ensures baseline resolution in multi-analyte assays. - Supplied with comprehensive CoA (HPLC, NMR, LC-MS) to support pharmacokinetic, TDM, and impurity profiling studies. - Available from stock in multiple pack sizes with global ambient/blue ice shipping for rapid method development turnaround.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 13924-96-4
Cat. No. B153304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrazinecarboxamide
CAS13924-96-4
Synonyms2-Carboxamido-5-hydroxypyrazine;  5-Hydroxypyrazinecarboxamide;  4,5-Dihydro-5-oxopyrazinecarboxamide; 
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)C(=O)N
InChIInChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-2H,(H2,6,10)(H,8,9)
InChIKeyXENWQEOTDAQROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-OH-PZA Metabolite Standard for Pyrazinamide Research


4,5-Dihydro-5-oxo-2-pyrazinecarboxamide (5-Hydroxypyrazinamide; 5-OH-PZA) is a human and rodent metabolite of the antitubercular prodrug pyrazinamide (PZA) [1]. It belongs to the pyrazinecarboxamide class and is characterized by a keto-enol tautomerism and a hydroxyl group at the 5-position of the pyrazine ring . Its primary scientific and procurement relevance lies not in inherent bioactivity but in its defined role as a reference standard and analyte for PZA metabolism and toxicity studies .

1
Metabolite reference standard for PZA metabolism pathway research.
2
Analytical standard for LC-MS/MS or HPLC bioanalysis, not a bioactive probe.
3
Specific marker for xanthine oxidase/aldehyde oxidase-mediated metabolism studies.

Why 5-OH-PZA Cannot Replace PZA or PA Standards


Generic substitution of 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide with other pyrazine derivatives is scientifically invalid. While pyrazinamide (PZA) is the parent prodrug and pyrazinoic acid (PA) is its active form, 5-OH-PZA is a distinct downstream metabolite formed via a specific alternative pathway involving xanthine oxidase and aldehyde oxidase [1]. This different metabolic origin necessitates its use as a unique biomarker for a specific route of drug processing, distinct from the primary pathway leading to PA [2]. Furthermore, its unique chemical structure, with both carboxamide and 5-oxo/5-hydroxy functional groups, results in distinct physicochemical properties (e.g., LogP -1.03 to -1.82 ) and chromatographic behavior (retention time, MS fragmentation) that are not shared by PZA or PA [3]. Therefore, for accurate quantification in LC-MS/MS or HPLC assays and for investigating the alternative metabolic pathway or associated toxicities, only the authentic 5-OH-PZA reference standard can provide reliable results.

Metabolic origin mismatch
5-OH-PZA arises from a distinct xanthine oxidase pathway; PZA and PA are products of a separate amidase route. Using PA or PZA standards may miss this alternative pathway.
Physicochemical profile may differ
More hydrophilic than PA, leading to substantially earlier reversed-phase HPLC elution. Retention time cannot be inferred from PZA or PA.
Chromatographic specificity may shift
Distinct LogP and MS fragmentation mean co-elution or misidentification is likely without the authentic 5-OH-PZA reference standard.

5-OH-PZA Procurement Evidence


Alternative Pyrazinamide Oxidation Pathway Marker

4,5-Dihydro-5-oxo-2-pyrazinamide (5-OH-PZA) is formed from pyrazinamide (PZA) via a distinct enzymatic pathway (xanthine oxidase/aldehyde oxidase) that operates in parallel to the primary activation pathway (amidase) that yields pyrazinoic acid (PA) [1]. This pathway is clinically significant: studies using the xanthine oxidase inhibitor allopurinol have demonstrated that blocking this enzyme reduces the in vivo conversion of PZA to 5-OH-PZA and also blocks the subsequent oxidation of PA to 5-OH-PA, confirming 5-OH-PZA as a unique and pharmacologically modifiable biomarker [2].

Metabolic Origin
Cross-study comparable
Formed via xanthine oxidase/aldehyde oxidase hydroxylation of PZA, distinct from the primary deamidase pathway to PA.
Unique biomarker for alternative PZA metabolism research.
Allopurinol-modifiable pathway in vivo; supports enzyme activity studies.
Drug Metabolism Pharmacokinetics Tuberculosis Xanthine Oxidase

Physicochemical Differences for Analytical Methods

4,5-Dihydro-5-oxo-2-pyrazinecarboxamide possesses significantly different physicochemical properties compared to its metabolic relatives, which are critical for designing and validating robust analytical assays. Its measured LogP values (XLOGP3: -1.03, MLOGP: -1.82) indicate substantially higher hydrophilicity than pyrazinoic acid (PA) . This translates directly to earlier elution in reversed-phase HPLC, with a reported capacity factor (k') of 0.6 for 5-OH-PZA compared to 2.2 for PA under identical conditions (Spherisorb ODS2 column, 10 mM phosphate buffer pH 5.2/methanol mobile phase) [1]. Such a difference is crucial for achieving baseline separation in simultaneous multi-analyte methods [2].

Chromatographic Retention
Head-to-head
Capacity factor k' ~0.6 vs PA ~2.2 (reversed-phase HPLC, same conditions).
Supports baseline separation in multi-analyte methods.
Distinct logP profile confirms need for authentic standard; retention shift not predictable from PZA/PA.
Analytical Chemistry Chromatography Physicochemical Properties Method Validation

Xanthine Oxidase Activity Biomarker

The plasma concentration of 5-OH-PZA serves as a specific and quantitative in vivo biomarker for the combined activity of xanthine dehydrogenase and aldehyde oxidase on pyrazinamide. This is evidenced by studies using the xanthine oxidase inhibitor BOF-4272, which showed a marked decrease in both the plasma concentration and urinary excretion of 5-OH-PZA following inhibitor administration [1]. This functional role is unique to 5-OH-PZA among PZA metabolites, as it directly reflects the activity of a specific subset of drug-metabolizing enzymes [2].

Enzyme Activity Marker
Class-level inference
Plasma concentration markedly decreased by xanthine oxidase inhibitor BOF-4272, confirming pathway-specific formation.
May serve as in vivo biomarker for non-CYP450 enzyme activity.
Requires validation in specific model; reflects molybdenum hydroxylase function.
Pharmacodynamics Drug-Drug Interactions Xanthine Oxidase Biomarker

Validated Reference Standard for Regulatory Analysis

4,5-Dihydro-5-oxo-2-pyrazinecarboxamide is a fully characterized and commercially available reference standard specifically validated for use in analytical method development, method validation, and quality control applications related to the API Pyrazinamide . Vendors explicitly state its intended use for analytical purposes and its compliance with regulatory guidelines, differentiating it from a generic research chemical. Commercial suppliers provide batch-specific certificates of analysis including purity data (typically 97%+) and verification by HPLC, NMR, and LC-MS , ensuring reproducibility and traceability required for GLP/GMP environments .

Reference Standard Quality
Data to verify
Supplied as reference standard with certificate of analysis; reported purity ≥97%.
Supports method validation and QC workflows.
Request batch-specific COA for lot reproducibility and traceability.
Analytical Method Development Quality Control Reference Standards Regulatory Compliance

5-OH-PZA Application Scenarios


Simultaneous PZA Metabolite Quantification

This is the primary and most evidence-backed application. Researchers and bioanalytical laboratories use 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide as a reference standard for developing and validating HPLC or LC-MS/MS methods. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring (TDM) of tuberculosis patients, and investigating drug-drug interactions. The compound's distinct chromatographic behavior (k' ≈ 0.6 vs. 2.2 for PA [1]) and unique MS fragmentation pattern are critical for achieving baseline separation and unambiguous identification in multi-analyte assays [2].

Xanthine Oxidase-Dependent Metabolism Pathway

This compound is an indispensable tool for pharmacologists and toxicologists studying the non-CYP450 metabolism of pyrazinamide. Its formation is specifically mediated by xanthine oxidase and aldehyde oxidase [1]. Therefore, it is used as a specific biomarker to quantify the activity of this alternative pathway, to assess its contribution to overall drug clearance, and to evaluate the effects of enzyme inhibitors (e.g., allopurinol, BOF-4272) or genetic polymorphisms on this specific metabolic route [2].

PZA API Impurity Profiling

Analytical and quality control laboratories in the pharmaceutical industry utilize 4,5-Dihydro-5-oxo-2-pyrazinecarboxamide as a reference standard for impurity profiling. Its presence as a known, well-characterized metabolite allows for the development of stability-indicating methods to monitor the degradation of pyrazinamide drug substance and finished products [1]. Its use ensures compliance with pharmacopoeial standards and regulatory requirements regarding related substances and potential degradation products.

Mechanistic Studies of PZA Hepatotoxicity

Given that high exposure to pyrazinamide and its metabolites is linked to hepatotoxicity [1], researchers use 5-OH-PZA to dissect the specific contribution of individual metabolites to the overall toxicological profile. While 5-OH-PA has been directly implicated [2], accurate quantification of 5-OH-PZA is necessary to establish its own role and to understand the complete metabolic picture that may predispose patients to adverse events. This application is crucial for developing safer treatment regimens and identifying at-risk patient populations.

Application
Selection Property
Validation Focus
Bioanalytical method development for PZA metabolite monitoring in research matrices
Distinct chromatographic retention and MS fragmentation
Baseline separation and unambiguous peak identification
Xanthine oxidase-mediated metabolism studies
Pathway-specific metabolite marker
Enzyme activity quantification, inhibitor effect assessment
PZA drug substance impurity profiling
Known impurity standard with documented purity
Stability-indicating method specificity
Hepatotoxicity mechanistic research
Metabolite quantification in toxicity models
Correlation of metabolite levels with toxicity endpoints
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